Canagliflozin 3-O-Glucuronide: Structural & Metabolic Profile
Canagliflozin 3-O-Glucuronide: Structural & Metabolic Profile
This guide details the chemical structure, biosynthesis, and characterization of Canagliflozin 3-O-Glucuronide , a critical Phase II metabolite of the SGLT2 inhibitor Canagliflozin.[1]
Executive Summary
Canagliflozin 3-O-glucuronide (often designated as M7 in regulatory filings) is a pharmacologically inactive metabolite formed via the conjugation of glucuronic acid to the C3-hydroxyl group of the glucose moiety of Canagliflozin.[1] It represents a major elimination pathway in humans, primarily catalyzed by the enzyme UGT1A9 .[2][3][4]
| Parameter | Technical Detail |
| Common Name | Canagliflozin 3-O-Glucuronide (M7) |
| Chemical Formula | C₃₀H₃₃FO₁₁S |
| Molecular Weight | 620.64 g/mol |
| Primary Enzyme | UGT1A9 (Major), UGT2B4 (Minor) |
| Pharmacology | Inactive (Non-inhibitor of SGLT2/SGLT1) |
| Key Distinction | Differentiated from the 2-O-glucuronide (M5 ) isomer |
Chemical Structure & Architecture
The structural integrity of Canagliflozin 3-O-glucuronide relies on the stability of the C-glycosidic bond of the parent drug, which remains intact during metabolism.[1] The metabolic modification occurs exclusively on the sugar ring.
2.1 Structural Definition
-
Parent Scaffold: Canagliflozin is a C-glucoside (1-C-(3-((5-(4-fluorophenyl)-2-thienyl)methyl)-4-methylphenyl)-D-glucopyranose).[1][5]
-
Conjugation Site: The
-D-glucuronic acid moiety is attached via a glycosidic linkage to the oxygen atom at position C3 of the glucose ring.[1] -
Stereochemistry: The configuration of the glucuronic acid linkage is
(beta).
2.2 SMILES & IUPAC
-
Isomeric SMILES: Cc1ccc(cc1Cc2ccc(s2)c3ccc(cc3)F)[C@@H]4CO)O)O[C@H]5C(=O)O)O)O)O)O (Note: This string represents the connectivity where the glucuronide is attached to the 3-position hydroxyl).
-
Systematic Name: (2S,3S,4S,5R,6R)-6-[((2R,3R,4R,5S,6S)-6-(3-(5-(4-fluorophenyl)thiophen-2-ylmethyl)-4-methylphenyl)-3,5-dihydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy]-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid.[1][5]
Biosynthesis & Metabolic Pathway
The formation of the 3-O-glucuronide is a regioselective process driven by specific UDP-glucuronosyltransferase (UGT) isoforms.[1]
3.1 Enzymatic Kinetics
-
UGT1A9: This is the high-affinity, high-capacity enzyme responsible for glucuronidating the C3-hydroxyl to form M7 .[1]
-
UGT2B4: While this enzyme primarily targets the C2-hydroxyl to form the M5 metabolite, it has minor overlapping activity.[1]
-
Regioselectivity: The steric environment of the C-glucoside aglycone (the thiophene-phenyl group) directs UGT1A9 preferentially to the C3 position, whereas UGT2B4 favors the C2 position.[1]
3.2 Pathway Visualization
The following diagram illustrates the divergent glucuronidation pathways of Canagliflozin.
Figure 1: Divergent glucuronidation pathways of Canagliflozin mediated by UGT isoforms.[2][3][4][6][7][8]
Experimental Characterization & Identification
Distinguishing the 3-O-glucuronide (M7) from the 2-O-glucuronide (M5) requires precise analytical techniques due to their identical molecular weight and similar fragmentation patterns.[1]
4.1 Analytical Protocol: LC-MS/MS & NMR
| Technique | M7 (3-O-Glucuronide) Characteristics | M5 (2-O-Glucuronide) Characteristics |
| Retention Time (LC) | Typically elutes later than M5 on C18 columns due to intramolecular H-bonding differences.[1] | Elutes earlier (more polar interaction surface).[1] |
| Precursor Ion (m/z) | 621.18 [M+H]⁺ / 619.16 [M-H]⁻ | 621.18 [M+H]⁺ / 619.16 [M-H]⁻ |
| NMR Shift ( | Diagnostic Shift at C3: The proton signal at the glucose C3 position shifts downfield significantly (~0.5 - 1.0 ppm) compared to parent.[1] | Diagnostic Shift at C2: The proton signal at the glucose C2 position shifts downfield. |
| Key NOE Signal | NOE correlation observed between Glucuronic acid H-1' and Glucose H-3.[1] | NOE correlation observed between Glucuronic acid H-1' and Glucose H-2.[1] |
4.2 Isolation Workflow
To isolate M7 for structural verification, the following workflow is standard in metabolic stability studies:
-
Incubation: Incubate Canagliflozin (10 µM) with recombinant UGT1A9 and UDPGA (2 mM) in Tris-HCl buffer (pH 7.4) at 37°C for 60 mins.
-
Quenching: Terminate reaction with ice-cold acetonitrile.
-
Separation: Centrifuge at 10,000 x g; inject supernatant onto a High-Strength Silica (HSS) T3 column.
-
Detection: Monitor m/z 619 -> 443 (loss of glucuronic acid moiety) in negative ion mode.[1]
Pharmacological Relevance
-
Inactivity: Unlike the parent drug, Canagliflozin 3-O-glucuronide does not bind to the SGLT2 receptor.[1] It has an IC₅₀ > 10 µM against SGLT2 (parent IC₅₀ ≈ 4 nM).[1]
-
Excretion: M7 is more abundant in urine (21-32% of dose) compared to M5, making it a key marker for renal clearance of the drug's metabolites.
-
Drug-Drug Interactions (DDI): Since M7 formation depends on UGT1A9, co-administration with strong UGT1A9 inducers (e.g., rifampin) significantly reduces Canagliflozin plasma exposure by accelerating the formation of M7.[1]
References
-
Devineni, D., & Polidori, D. (2015).[8] Clinical Pharmacokinetic, Pharmacodynamic, and Drug-Drug Interaction Profile of Canagliflozin, a Sodium-Glucose Co-transporter 2 Inhibitor. Clinical Pharmacokinetics. Link
-
Mamidi, R. N., et al. (2014).[6] Metabolism and Excretion of Canagliflozin in Mice, Rats, Dogs, and Humans. Drug Metabolism and Disposition.[2][3][9][7][10][11] Link
-
Francke, S., et al. (2015).[6] In Vitro Metabolism of Canagliflozin in Human Liver, Kidney, Intestine Microsomes, and Recombinant UGTs. Drug Metabolism and Disposition.[2][3][9][7][10][11] Link
-
FDA Center for Drug Evaluation and Research. (2013). Application Number: 204042Orig1s000 - Clinical Pharmacology and Biopharmaceutics Review.[1] Link
-
PubChem Compound Summary. (2024). Canagliflozin.[2][3][12][9][5][7][8][10][11][13][14] National Center for Biotechnology Information. Link
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